molecular formula C19H16N8O2 B2724062 2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034447-19-1

2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2724062
CAS No.: 2034447-19-1
M. Wt: 388.391
InChI Key: GENLTGBBOAMOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety at position 5. This structure is linked via a methylene-carboxamide bridge to an imidazo[1,2-a]pyridine ring substituted with a methyl group at position 6. The compound’s design incorporates pharmacophores known for enhancing metabolic stability and target binding, such as the oxadiazole (a bioisostere for esters or amides) and the triazole ring (common in kinase inhibitors) .

Properties

IUPAC Name

2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O2/c1-11-17(27-7-4-3-5-14(27)21-11)18(28)20-10-16-24-23-15-9-13(6-8-26(15)16)19-22-12(2)25-29-19/h3-9H,10H2,1-2H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENLTGBBOAMOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the [1,2,4]triazolo and oxadiazole moieties. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines.

The proposed mechanism of action for related compounds includes:

  • Inhibition of cell proliferation : Many derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as MGC-803, HCT-116, and MCF-7. For instance, a related compound showed IC50 values of 9.47 μM against MGC-803 cells, indicating potent antiproliferative activity .
  • Induction of apoptosis : Compounds have been shown to induce apoptosis through modulation of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell survival .
  • Cell cycle arrest : Some derivatives can cause G2/M phase arrest in cancer cells, further inhibiting their proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example:

  • The presence of the triazole and oxadiazole rings appears crucial for enhancing anticancer activity.
  • Substituents on the aromatic rings can significantly affect potency; electron-withdrawing groups tend to increase activity against certain cancer lines .
CompoundIC50 (μM)Cell LineMechanism
Compound H129.47MGC-803ERK pathway inhibition
Compound H129.58HCT-116Apoptosis induction
Compound H1213.1MCF-7G2/M phase arrest

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The SAR studies indicate that modifications to the oxadiazole and triazole rings can enhance antibacterial potency.

Case Study 1: Anticancer Evaluation

A study conducted by Zhang et al. synthesized a series of [1,2,4]triazolo derivatives and evaluated their anticancer activities using MTT assays. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antibacterial properties of several oxadiazole derivatives against various bacterial strains. The results indicated that specific structural features contributed to enhanced antibacterial activity, with some compounds outperforming existing antibiotics in efficacy tests .

Scientific Research Applications

Biological Activities

Compounds containing oxadiazole and triazole moieties have been documented to exhibit a wide range of biological activities. The specific biological activity of 2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide requires further investigation through pharmacological studies. However, preliminary data suggest potential applications in the following areas:

Anticancer Research

The compound has shown promise in anticancer research due to its structural characteristics that may inhibit tumor growth. Similar compounds have been synthesized and tested for their anti-proliferative activity against various cancer cell lines. For instance, derivatives of triazoles have demonstrated significant cytotoxic effects against K562 and MCF-7 cancer cell lines, suggesting that the novel compound may exhibit similar properties .

Antimicrobial Activity

Research into related compounds indicates potential antimicrobial properties against pathogens such as Mycobacterium tuberculosis. Studies have highlighted the effectiveness of triazole hybrids in combating multidrug-resistant strains of tuberculosis . The unique structure of This compound may enhance its efficacy in this area.

Anti-inflammatory Effects

Preliminary studies suggest that compounds with similar structural motifs can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This mechanism could be explored further to assess the therapeutic potential of the compound in treating inflammatory diseases .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

Study Compound Biological Activity Findings
Study 1Triazole DerivativesAnticancerSignificant cytotoxicity against K562 cells
Study 2Oxadiazole CompoundsAntimicrobialEffective against Mycobacterium tuberculosis
Study 3Pyrazole-Type CompoundsAnti-inflammatoryInhibition of COX and LOX enzymes

These studies highlight the potential applications of heterocyclic compounds similar to 2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-y)-[1,2,4]triazolo[4,3-a]pyridin) in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name / ID Core Structure Substituents/Modifications Key Properties (Yield, Melting Point) Source
Target Compound Triazolo[4,3-a]pyridine + imidazo[1,2-a]pyridine 7-(3-methyl-1,2,4-oxadiazol-5-yl), methylene-carboxamide linker N/A (Data not provided) -
1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide Triazolo[4,3-a]pyridine + indazole Indazole-3-carboxamide (vs. imidazo[1,2-a]pyridine in target) N/A (Structural analogue)
5j: 2-amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 4-nitrophenyl, 3,4,5-trimethoxyphenyl Yield: 43%, MP: 319.9–320.8°C
5k: 2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 4-bromophenyl, 3,4,5-trimethoxyphenyl Yield: 54%, MP: 280.1–284.3°C
2d: Tetrahydroimidazo[1,2-a]pyridine derivative Tetrahydroimidazo[1,2-a]pyridine 3-benzyl, 8-cyano, 7-(4-nitrophenyl), ester groups Yield: 55%, MP: 215–217°C

Key Observations:

Core Heterocycle Variations: The target compound’s triazolo[4,3-a]pyridine core differs from triazolo[1,5-a]pyrimidines in . Pyrimidine-based cores (e.g., 5j, 5k) may exhibit altered electronic properties and binding affinities compared to pyridine derivatives due to nitrogen positioning . The imidazo[1,2-a]pyridine in the target contrasts with indazole in ’s analogue.

Substituent Effects: Oxadiazole vs. Trimethoxyphenyl: The target’s 3-methyl-1,2,4-oxadiazole substituent (electron-deficient) may improve metabolic stability compared to electron-rich trimethoxyphenyl groups in compounds. However, trimethoxyphenyl groups could enhance solubility via polar interactions .

Physical Properties :

  • Melting points (MP) of triazolo[1,5-a]pyrimidines in correlate with substituent polarity. For example, 5j (nitro group, MP: ~320°C) has a higher MP than 5k (bromo, MP: ~282°C), likely due to stronger dipole-dipole interactions . The target’s MP is unreported but could be intermediate given its mixed substituent profile.
  • The tetrahydroimidazo[1,2-a]pyridine (2d, MP: 215–217°C) has a lower MP than aromatic analogues, reflecting reduced conjugation and weaker intermolecular forces .

Synthetic Considerations: employs a one-pot, multi-component synthesis for triazolo[1,5-a]pyrimidines, achieving moderate yields (43–56%). ’s one-pot two-step synthesis for tetrahydroimidazo[1,2-a]pyridines highlights the efficiency of tandem reactions, though saturation of the imidazole ring reduces aromaticity .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A key intermediate is the 1,2,4-oxadiazole moiety, which can be formed via cyclization of hydroxylamine derivatives with nitriles. For example, hydroxylamine hydrochloride and potassium hydroxide in ethanol under reflux (2 hours, 80°C) yield intermediates like 6-ethyl-N-hydroxy-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamidine (86% yield after purification) . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to hydroxylamine hydrochloride) and using microwave-assisted synthesis (e.g., 1:2 methanol/water with trifluoroacetic acid catalysis) can reduce side reactions and improve yields . Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming hydrogen and carbon environments. For example, imidazo[1,2-a]pyridine protons typically resonate between δ 7.5–9.0 ppm, while triazole methyl groups appear near δ 2.5–3.0 ppm .
  • IR Spectroscopy : Key functional groups like oxadiazole (C=N stretch ~1600 cm1^{-1}) and carboxamide (N-H bend ~1550 cm1^{-1}) can be validated .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error to validate empirical formulas .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Compare retention times and peak areas to detect decomposition .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours and analyze spectral shifts in UV-Vis (e.g., absorbance at λmax ~270 nm for imidazo[1,2-a]pyridine) .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinities to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into active sites (e.g., kinase domains). The 1,2,4-triazole moiety may form hydrogen bonds with catalytic lysine residues, while the oxadiazole group enhances hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of <2 Å for stable ligand-protein complexes .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Dose-Response Reassessment : Conduct IC50_{50} assays in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to rule out cell-specific effects .
  • Metabolic Stability Testing : Use liver microsomes to compare metabolic half-lives. For example, CYP3A4-mediated oxidation of the methyl group may reduce efficacy in certain models .

Q. What strategies validate the proposed reaction mechanism for oxadiazole-triazole coupling?

Methodological Answer:

  • Isotopic Labeling : Introduce 15^{15}N-labeled hydroxylamine to track nitrogen incorporation into the oxadiazole ring via 15^15N NMR .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., cyclization vs. dehydration) .

Methodological Challenges & Solutions

Q. How can low solubility in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity, which can be enzymatically cleaved in biological systems .

Q. What analytical workflows resolve overlapping peaks in chromatographic purity analysis?

Methodological Answer:

  • 2D-LC/MS : Pair reverse-phase HPLC with ion-exchange chromatography to separate isobaric impurities.
  • Tandem MS/MS : Fragment ions (e.g., m/z 378 → 245 for imidazo[1,2-a]pyridine cleavage) can distinguish co-eluting species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.